
Furafylline
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Furafylline can be synthesized through a multi-step process involving the reaction of 1,8-dimethylxanthine with 2-furylmethyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation route with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Furafyllin unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl diese weniger häufig sind.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Beinhalten typischerweise Nucleophile wie Amine oder Thiole unter milden Bedingungen.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Können Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Substitution mit einem Amin zu einem Aminomethyl-Derivat führen, während die Oxidation ein hydroxyliertes Produkt erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Biochemical Research Applications
Furafylline is primarily utilized in studies investigating the metabolism of drugs and environmental contaminants. Its selectivity for CYP1A2 makes it a valuable tool for researchers studying the enzyme's role in drug metabolism and the activation of procarcinogens.
Pharmacological Applications
Although this compound was initially intended for asthma treatment, its pharmacological implications extend beyond respiratory conditions.
Bronchodilation
- Long-acting Bronchodilator : this compound was developed as an alternative to theophylline, offering prolonged bronchodilation effects. However, its clinical use has been limited due to adverse effects associated with CYP1A2 inhibition, particularly increased plasma caffeine levels .
Cancer Research
- Role in Carcinogen Activation : Research has shown that this compound can reduce DNA adduct formation from tobacco carcinogens by inhibiting CYP1A2. This suggests potential applications in cancer prevention strategies by modulating the metabolism of carcinogenic compounds .
Case Studies and Research Findings
Several studies highlight the utility of this compound in various research contexts:
Wirkmechanismus
Furafylline exerts its effects by selectively inhibiting the cytochrome P450 1A2 enzyme. This inhibition prevents the metabolism of certain drugs and endogenous compounds, leading to increased levels of these substances in the body. The molecular target of this compound is the active site of the cytochrome P450 1A2 enzyme, where it binds and blocks the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Theophylline: Another methylxanthine derivative used in the treatment of asthma.
Caffeine: A well-known stimulant that also inhibits cytochrome P450 enzymes but with less selectivity.
Paraxanthine: A metabolite of caffeine with similar properties.
Comparison: Furafylline is unique in its high selectivity for the cytochrome P450 1A2 enzyme, making it a valuable tool in research and potential therapeutic applications. Unlike theophylline and caffeine, this compound has a longer duration of action and a more targeted mechanism of inhibition .
Biologische Aktivität
Furafylline, chemically known as 1,8-dimethyl-3-(2'-furfuryl)methylxanthine, is a methylxanthine derivative primarily recognized for its role as a selective inhibitor of cytochrome P450 1A2 (CYP1A2). This compound has garnered attention due to its significant implications in pharmacology, particularly in drug metabolism and interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, selectivity, and relevant studies.
This compound exhibits its biological activity primarily through the inhibition of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is crucial for the metabolism of various xenobiotics and endogenous compounds. The inhibition of CYP1A2 by this compound is characterized as non-competitive , which means it can bind to the enzyme regardless of the presence of a substrate, thereby reducing the overall metabolic activity without competing for the active site.
Key Findings:
- IC50 Values : this compound has an IC50 value of approximately 0.07 µM for phenacetin O-deethylase activity, indicating high potency in inhibiting CYP1A2 .
- Selectivity : It shows minimal inhibitory effects on other P450 isoenzymes such as CYP2A6 and CYP2C19, underscoring its selectivity for CYP1A2 .
Comparative Biological Activity
The following table summarizes the comparative inhibitory effects of this compound on various cytochrome P450 enzymes:
Enzyme | Inhibition Type | IC50 (µM) | Remarks |
---|---|---|---|
CYP1A2 | Non-competitive | 0.07 | Highly selective inhibitor |
CYP2A6 | Minimal effect | N/A | Little to no inhibition observed |
CYP2C19 | Minimal effect | N/A | Little to no inhibition observed |
CYP1A1 | No effect | N/A | No inhibition in smokers' placental samples |
Study 1: In Vivo Effects on Caffeine Metabolism
One notable study investigated the impact of this compound on caffeine metabolism. The administration of this compound resulted in elevated plasma levels of caffeine due to its inhibitory effects on caffeine oxidation mediated by CYP1A2. This suggests that this compound can significantly alter pharmacokinetics in patients taking caffeine-containing medications .
Study 2: In Vitro Inhibition Studies
Research conducted on hepatic microsomes from various species demonstrated that this compound effectively inhibited 7-methoxyresorufin-O-demethylase activity across different poultry species. This study highlighted the potential use of this compound as a model compound for assessing P450 activity in non-mammalian systems .
Study 3: Isoform Selectivity
Further mechanistic studies confirmed that this compound selectively inhibits CYP1A2 without affecting other isoforms such as CYP1A1 or CYP2C9. This specificity is critical for understanding drug interactions and potential adverse effects when co-administered with other medications metabolized by different P450 enzymes .
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQZGCIVHYLPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045153 | |
Record name | 3-Furfuryl-1,8-dimethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80288-49-9 | |
Record name | Furafylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80288-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furafylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080288499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Furfuryl-1,8-dimethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURAFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2087G0XX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.